5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
- Chlorination and Fluorination : Starting from 3-picoline, direct chlorination and fluorination yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as an intermediate in the production of various crop-protection products .
- Liquid-Phase Chlorination : Chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions produces the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with chlorine, methoxy, and trifluoromethyl substituents. The trifluoromethyl group enhances its chemical stability and solubility .
Chemical Reactions Analysis
TFMP can participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and condensations. Its unique fluorine-containing moiety influences its reactivity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Synthesis
Alcoholysis Reactions : 5-Chloro-3-trifluoromethylpyridine undergoes alcoholysis in dimethylformamide solution, leading to the formation of products with fluorines as leaving groups. This demonstrates the compound's potential in various chemical reactions and synthesis processes (Qian & Liu, 1996).
Pesticide Synthesis : 2,3-Dichloro-5-trifluoromethyl pyridine, a similar pyridine derivative, is widely used in the synthesis of pesticides. This indicates the potential utility of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine in agrichemicals (Lu Xin-xin, 2006).
Synthesis of Transition Metal Complexes : The compound finds application in the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, important in organometallic chemistry (Nückel & Burger, 2001).
Nitration of N-Oxides : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding various nitro-pyridine N-oxides, showcases the compound's relevance in organic synthesis and functional group modifications (Bissell & Swansiger, 1987).
Synthesis of Radioligands : Used in the synthesis of radioligands like [11C]-FPVC, indicating its potential application in nuclear medicine and imaging (Ravert, Zhang, Horti, & Dannals, 2006).
Synthesis of Pharmaceutical Intermediates : Synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, a compound structurally related to this compound, are crucial for pharmaceutical intermediates, indicating potential applications in drug development (Liu Guang-shen, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCNGDYDGKBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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